4-(1H-imidazol-2-yl)piperidine hydrochloride
Overview
Description
“4-(1H-imidazol-2-yl)piperidine hydrochloride” is a compound with the molecular formula C8H13N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to an imidazole ring . The compound has a molecular weight of 151.21 g/mol . The InChI string isInChI=1S/C8H13N3/c1-3-9-4-2-7 (1)8-10-5-6-11-8/h5-7,9H,1-4H2, (H,10,11)
and the canonical SMILES string is C1CNCCC1C2=NC=CN2
. Chemical Reactions Analysis
While the specific chemical reactions involving “this compound” are not detailed in the retrieved papers, imidazole derivatives are known to exhibit a wide range of chemical reactivity .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 151.21 g/mol, an XLogP3-AA of 0.2, and a topological polar surface area of 40.7 Ų . It has two hydrogen bond donors and two hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications
Pharmacological Applications
Development of Anaplastic Lymphoma Kinase (ALK) Inhibitors : A study discussed the pharmacokinetics of novel ALK inhibitors, highlighting the challenges of enzymatic hydrolysis in plasma and the efforts to minimize this through the discovery of stable analogs. These compounds, including 4-(1H-imidazol-2-yl)piperidine derivatives, showed varying degrees of potency against ALK, indicating their potential in cancer treatment (Teffera et al., 2013).
Discovery of NMDA Receptor Ligands : Research identified 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, demonstrating its potential in potentiating the effects of L-DOPA in Parkinson's disease models (Wright et al., 1999).
Chemical Synthesis and Structural Analysis
Synthesis of Anti-Malarial Agents : A study on the synthesis of a potential anti-malarial agent incorporating the 4-piperazinyl quinoline ring structure demonstrated the feasibility and high yield of the synthesis method, highlighting the importance of structural design in developing novel therapeutic agents (Guo Qian-yi, 2011).
Synthesis of ACAT-1 Inhibitors : Research identified aqueous-soluble potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, with one compound showing significant selectivity and improved oral absorption. This work underscores the molecular design strategies in enhancing drug solubility and absorption (Shibuya et al., 2018).
Antimicrobial and Antitubercular Activities : Synthesis and characterization of novel 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives revealed moderate antimicrobial activities against various bacteria, including E. coli and methicillin-resistant Staphylococcus aureus, indicating their potential as therapeutic agents (Raju et al., 2020).
Mechanism of Action
Target of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For example, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can modulate immune responses or interfere with cellular signaling pathways .
Result of Action
Based on the known activities of imidazole derivatives, potential effects could include the inhibition of microbial growth, modulation of immune responses, alteration of cellular signaling pathways, and other effects depending on the specific targets of the compound .
Properties
IUPAC Name |
4-(1H-imidazol-2-yl)piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;/h5-7,9H,1-4H2,(H,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCYHOGOMBTAHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CN2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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